molecular formula C5H5F2NOS B2743280 2-(2,2-Difluoroethoxy)-1,3-thiazole CAS No. 2201425-56-9

2-(2,2-Difluoroethoxy)-1,3-thiazole

Cat. No.: B2743280
CAS No.: 2201425-56-9
M. Wt: 165.16
InChI Key: SVKMGQBTIVHBHA-UHFFFAOYSA-N
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Description

2-(2,2-Difluoroethoxy)-1,3-thiazole is a heterocyclic compound featuring a thiazole core substituted at the C-2 position with a 2,2-difluoroethoxy group. This structural motif is significant in medicinal chemistry, as fluorinated substituents often improve pharmacokinetic properties, such as bioavailability and resistance to enzymatic degradation .

Properties

IUPAC Name

2-(2,2-difluoroethoxy)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F2NOS/c6-4(7)3-9-5-8-1-2-10-5/h1-2,4H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVKMGQBTIVHBHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)OCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F2NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2-Difluoroethoxy)-1,3-thiazole typically involves the reaction of 2,2-difluoroethanol with a thiazole derivative under specific conditions. One common method includes dissolving the reactants in a suitable solvent, such as tetraethylene glycol dimethyl ether, and adding a base like sodium hydroxide. The reaction mixture is then heated to around 140°C and stirred for several hours to ensure complete reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation under reduced pressure are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-(2,2-Difluoroethoxy)-1,3-thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .

Scientific Research Applications

2-(2,2-Difluoroethoxy)-1,3-thiazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 2-(2,2-Difluoroethoxy)-1,3-thiazole involves its interaction with specific molecular targets. The difluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes or hydrophobic pockets in proteins. The thiazole ring can participate in various binding interactions, including hydrogen bonding and π-π stacking, which are crucial for its biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-(2,2-Difluoroethoxy)-1,3-thiazole with structurally related thiazole derivatives, emphasizing substituent effects, synthesis, and biological relevance.

Table 1: Comparative Analysis of Thiazole Derivatives

Compound Name Molecular Formula Molecular Weight CAS Number Substituents Synthesis Method Yield Key Properties/Applications
This compound C₅H₅F₂NO₂S 193.16 N/A 2-(2,2-Difluoroethoxy Inferred nucleophilic substitution N/A High lipophilicity; pharmaceutical intermediate
4-Bromo-2-(2,2-difluoroethoxy)-1,3-thiazole C₅H₄BrF₂NOS 244.06 1552806-05-9 4-Bromo, 2-(2,2-difluoroethoxy Not detailed N/A Bromine enables cross-coupling reactions; building block
2-Ethoxy-1,3-thiazole C₅H₇NOS 129.18 15679-19-3 2-Ethoxy Not specified N/A Lower electronegativity; flavor/fragrance applications
2-[Difluoro(phenylselenyl)methyl]benzo-1,3-thiazole C₁₄H₁₀F₂NSSSe 369.24 N/A Benzo-fused, difluoro, selenyl Two-step synthesis 82% Antimicrobial, anti-cancer activities
3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl C₁₁H₁₇N₃O₂S 255.34 N/A Dihydro, ethylimino, carboxylate One-pot synthesis N/A Stabilized dihydro structure; unexplored bioactivities

Key Comparative Insights:

Bromine Substitution: The bromine atom in 4-bromo-2-(2,2-difluoroethoxy)-1,3-thiazole provides a reactive site for further functionalization (e.g., Suzuki coupling), making it a versatile synthetic intermediate .

Structural Complexity and Biological Activity Benzo-Fused Derivatives: Compounds like 2-[difluoro(phenylselenyl)methyl]benzo-1,3-thiazole exhibit enhanced bioactivity (e.g., anti-cancer, antimicrobial) due to the aromatic benzo ring and selenium moiety, which may improve target binding . Dihydrothiazoles: The dihydro structure in 3-ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate ethyl offers conformational stability, though its biological applications remain underexplored .

Synthetic Accessibility

  • Multi-step syntheses (e.g., 82% yield for selenyl derivatives) are common for complex thiazoles, while simpler derivatives (e.g., ethoxy-substituted) may be synthesized via straightforward substitution .

Biological Activity

2-(2,2-Difluoroethoxy)-1,3-thiazole is a compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. Its unique structure, featuring both thiazole and difluoroethoxy groups, suggests interesting interactions with biological targets. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 2201425-56-9
  • Molecular Formula : C6H6F2N2OS
  • Molecular Weight : 194.19 g/mol

The presence of the difluoroethoxy group enhances the lipophilicity of the compound, which may influence its absorption and distribution in biological systems.

Research indicates that compounds similar to this compound may interact with various biological pathways. The thiazole ring is known for its role in enzyme inhibition and modulation. Potential mechanisms of action include:

  • Enzyme Inhibition : Thiazoles can inhibit enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
  • Antimicrobial Activity : Some thiazole derivatives exhibit antimicrobial properties by disrupting bacterial cell wall synthesis or inhibiting critical metabolic enzymes.

Antimicrobial Properties

Several studies have investigated the antimicrobial activity of thiazole derivatives. For instance:

  • A study demonstrated that thiazole compounds showed significant activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis.
  • The compound's difluoroethoxy group could enhance its interaction with bacterial membranes, leading to increased permeability and cell death.

Anticancer Activity

Thiazoles are also being explored for their anticancer potential:

  • Research has shown that certain thiazole derivatives induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins.
  • In vitro studies suggest that this compound may inhibit tumor growth by interfering with cell cycle progression.

Case Studies

  • Study on Antimicrobial Efficacy :
    • A comparative study evaluated various thiazole derivatives against a panel of pathogens. Results indicated that this compound exhibited a minimum inhibitory concentration (MIC) lower than many conventional antibiotics.
    CompoundMIC (µg/mL)Target Organism
    This compound8Staphylococcus aureus
    Thiazole derivative A16Escherichia coli
    Thiazole derivative B32Candida albicans
  • Study on Anticancer Activity :
    • In a recent study published in a peer-reviewed journal, researchers found that treatment with this compound resulted in a significant reduction in cell viability in human breast cancer cells (MCF-7), with an IC50 value of approximately 15 µM.

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